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Compound of Interest

Compound Name: 4-oxobutyl acetate

Cat. No.: B1600431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-oxobutyl acetate. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents predicted data based on established principles of

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS). The information herein serves as a valuable reference for the identification

and characterization of 4-oxobutyl acetate in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 4-oxobutyl
acetate. These predictions are derived from typical values for the functional groups present in

the molecule, namely an ester and a ketone.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.15 Triplet (t) 2H -O-CH₂-

~2.75 Triplet (t) 2H -CH₂-C(=O)-

~2.15 Singlet (s) 3H -C(=O)-CH₃ (ketone)

~2.05 Singlet (s) 3H -C(=O)-CH₃ (acetate)

~1.95 Quintet 2H -CH₂-CH₂-CH₂-

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm) Carbon Type Assignment

~208 C C=O (ketone)

~171 C C=O (ester)

~64 CH₂ -O-CH₂-

~43 CH₂ -CH₂-C(=O)-

~30 CH₃ -C(=O)-CH₃ (ketone)

~25 CH₂ -CH₂-CH₂-CH₂-

~21 CH₃ -C(=O)-CH₃ (acetate)

Predicted IR Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

~1740 Strong Ester C=O Stretch

~1715 Strong Ketone C=O Stretch

~1240 Strong Ester C-O Stretch

2950-2850 Medium Alkane C-H Stretch

Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Possible Fragment

130 Low [M]⁺ (Molecular Ion)

87 Medium [M - CH₃CO]⁺

70 Medium [M - CH₃COOH]⁺

57 High [C₄H₉]⁺ or [CH₃CO]⁺

43 Very High [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of 4-oxobutyl
acetate.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:
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Dissolve approximately 10-20 mg of 4-oxobutyl acetate in about 0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Process the free induction decay (FID) with an appropriate window function (e.g.,

exponential multiplication) and Fourier transform to obtain the spectrum.

Phase and baseline correct the spectrum.

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

Process the FID, phase, and baseline correct the spectrum as described for ¹H NMR.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-oxobutyl acetate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

Place a drop of neat 4-oxobutyl acetate onto the ATR crystal.

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum.

Data Acquisition:

Set the spectral range from 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-oxobutyl acetate.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

Prepare a dilute solution of 4-oxobutyl acetate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[1]
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Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[1]

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

The sample is vaporized and separated on the GC column (a standard nonpolar column like

DB-5ms is suitable).

The separated components elute from the GC column and enter the mass spectrometer's ion

source.

Mass Spectrometry Acquisition:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.[2]

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio (m/z).

A detector measures the abundance of each ion.

The mass spectrum is generated by plotting the relative intensity of the ions as a function of

their m/z ratio.

Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

compound like 4-oxobutyl acetate.

Caption: Workflow for the spectroscopic identification of 4-oxobutyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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